![molecular formula C12H15ClFNO B1416779 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide CAS No. 950101-34-5](/img/structure/B1416779.png)
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Overview
Description
2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, also known as CFPMA, is a synthetic organic compound with a wide range of applications in scientific research. CFPMA is a fluorinated amide that has been used in a variety of biological and chemical studies due to its unique properties.
Scientific Research Applications
Potential as Pesticides
Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, have been characterized as potential pesticides. These compounds have been studied using X-ray powder diffraction to detail their structural properties (Olszewska et al., 2008).
Metabolism in Herbicides
Acetochlor, a compound structurally related to 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, and its derivatives are used as pre-emergent herbicides in agricultural crops. These herbicides undergo complex metabolic activation in liver microsomes, involving various intermediates. The study of these metabolic pathways is crucial for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, structurally related to the compound , have been synthesized and tested for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Antihypertensive Agents
Certain derivatives of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide have been studied for their inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents. These studies include an analysis of the structure-activity relationship essential for their efficacy and selectivity (Watanuki et al., 2012).
Antibacterial Potential
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its in vitro antibacterial activity against Klebsiella pneumoniae. This research highlights the potential of acetamide derivatives in developing new antibacterial drugs, considering their activity and cytotoxicity profiles (Cordeiro et al., 2020).
Pharmacokinetic and Toxicity Studies
The pharmacokinetic profile and toxicity analysis of certain acetamide derivatives have been conducted, providing valuable insights for their potential therapeutic uses. These studies are critical for understanding the safety and effectiveness of these compounds in clinical settings (Various Authors).
properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZXBVOQPSCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
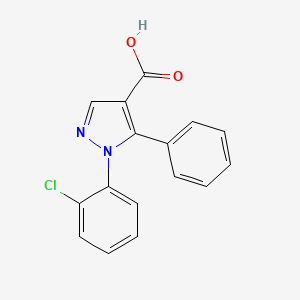
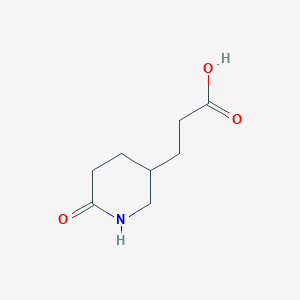

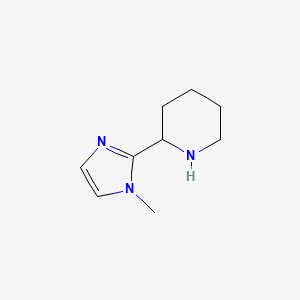
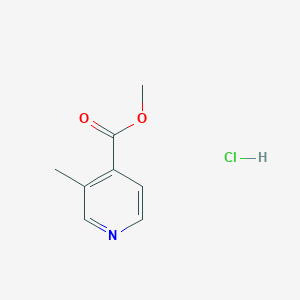
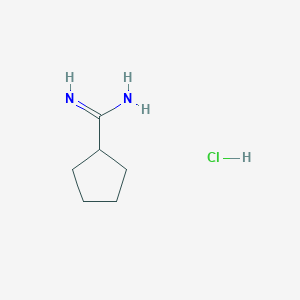

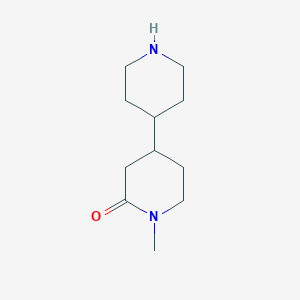
![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
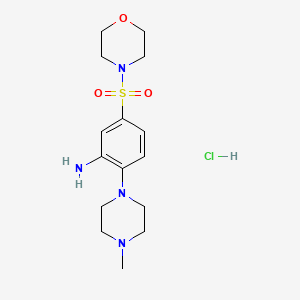
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)